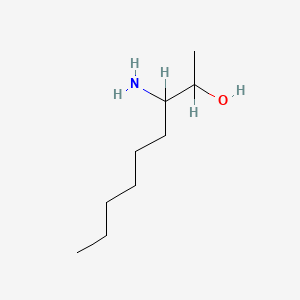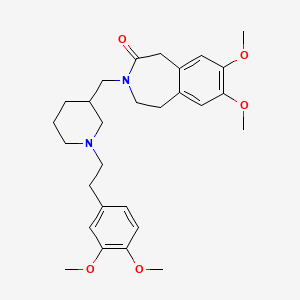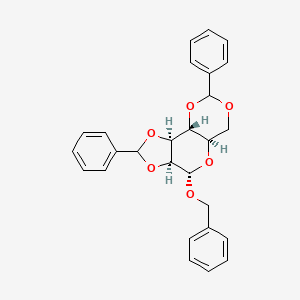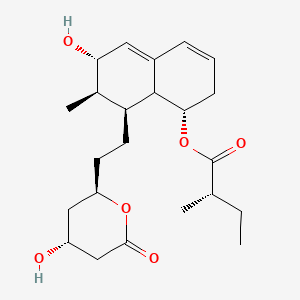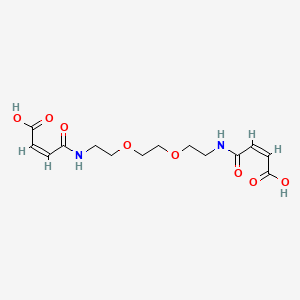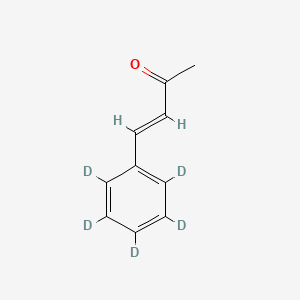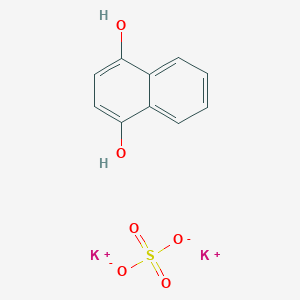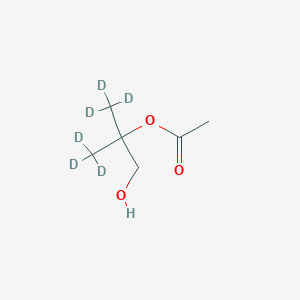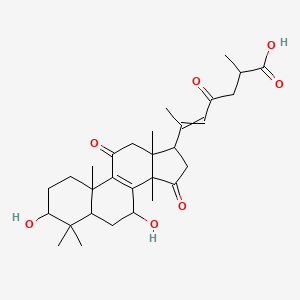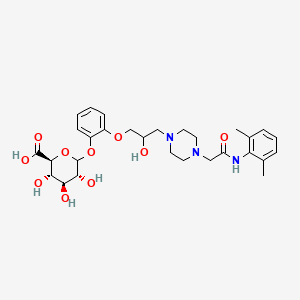
Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers), abbreviated as DRBG, is a synthetic compound composed of two diastereomers. It is a metabolite of the drug ranolazine, which is used to treat angina and chronic chest pain. DRBG is a prodrug, meaning it is inactive until it is metabolized in the body, where it can produce pharmacological effects. It is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.
科学的研究の応用
Treatment of Ischemic Heart Disease
Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . It was developed initially as a metabolic modulator and was also identified as an inhibitor of the cardiac late Na+ current . It blocks other ionic currents, including the hERG/Ikr K+ current . These actions have been involved in this drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias .
Treatment of Arrhythmias
Ranolazine’s ability to block various ionic currents, including the hERG/Ikr K+ current, has been linked to its antiarrhythmic effects . This makes it a potential treatment for both supraventricular and ventricular arrhythmias .
Drug Repositioning
Ranolazine’s multiple molecular actions make it a candidate for drug repositioning . Despite its initial development as a metabolic modulator, it has shown cardiovascular benefits in recent trials .
Treatment of Type 2 Diabetes Mellitus (T2DM)
Ranolazine has been shown to possess hypoglycemic properties in pre-clinical and clinical studies . It improved glucose responsiveness significantly in a T2DM model of Wistar rats .
Cognitive Function Improvement
Ranolazine improved learning and long-term memory in a T2DM model of Wistar rats . This supports the hypothesis of a protective effect of ranolazine against cognitive decline caused by T2DM .
Anti-Inflammatory Effects
Ranolazine ameliorated the pro-inflammatory profile of diabetic mice . This suggests it could have potential applications in conditions where inflammation plays a key role .
作用機序
Desmethyl ranolazine beta-D-glucuronide: A Comprehensive Review of Its Mechanism of Action
Desmethyl ranolazine beta-D-glucuronide is a metabolite of Ranolazine , a well-tolerated piperazine derivative used for the management of chronic angina . This article aims to provide a comprehensive review of the mechanism of action of Desmethyl ranolazine beta-D-glucuronide.
Target of Action
The primary target of Desmethyl ranolazine beta-D-glucuronide, like its parent compound Ranolazine, is the late sodium current in cardiac myocytes . This current plays a crucial role in the regulation of intracellular sodium and calcium levels, which are critical for cardiac muscle contraction and relaxation .
Mode of Action
Desmethyl ranolazine beta-D-glucuronide, through its action on the late sodium current, helps to reduce intracellular sodium and calcium overload . This reduction is particularly beneficial in disease states where there is enhanced sodium-calcium exchange leading to increased cytosolic calcium . By minimizing this calcium overload, Desmethyl ranolazine beta-D-glucuronide aids in improving myocardial relaxation and diastolic function .
Biochemical Pathways
The inhibition of the late sodium current by Desmethyl ranolazine beta-D-glucuronide leads to a decrease in the intracellular sodium and calcium levels . This change in ion concentration can affect various biochemical pathways. For instance, it can improve myocardial blood flow, thereby exhibiting anti-anginal and anti-ischemic properties
Pharmacokinetics
It is known to be a metabolite of ranolazine Therefore, it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by those of its parent compound
Result of Action
The action of Desmethyl ranolazine beta-D-glucuronide results in improved myocardial relaxation and diastolic function . This improvement can lead to better management of conditions like chronic angina . In patients with diabetes and A1C of ≥8–10% at randomization, there was an absolute A1C reduction in the ranolazine group of 1.2% .
特性
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNYEZQRRIKMQF-OWECDQGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71776937 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
